3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one
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Overview
Description
3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a synthetic organic compound that features a unique combination of a phenyl group, a pyridin-3-yloxy group, and an azetidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with an azetidine intermediate.
Introduction of the Phenyl Group: The final step involves the addition of a phenyl group to the azetidine-pyridine intermediate through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-(pyridin-3-yl)propan-1-one: Lacks the azetidine ring, which may affect its biological activity and chemical properties.
1-(3-Pyridinyl)-3-phenylpropan-1-one: Similar structure but different positioning of the functional groups.
Uniqueness
3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is unique due to the presence of the azetidine ring, which can confer distinct chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(9-8-14-5-2-1-3-6-14)19-12-16(13-19)21-15-7-4-10-18-11-15/h1-7,10-11,16H,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAARDGFZVOWGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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